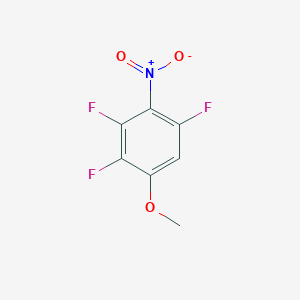

1,3,4-trifluoro-5-methoxy-2-nitrobenzene

Description

Properties

IUPAC Name |

1,3,4-trifluoro-5-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c1-14-4-2-3(8)7(11(12)13)6(10)5(4)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZXNTYAVZNVBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-67-1 | |

| Record name | 1,3,4-trifluoro-5-methoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Retrosynthetic Analysis and Strategic Disconnections for 1,3,4-Trifluoro-5-methoxy-2-nitrobenzene

Retrosynthetic analysis of this compound involves strategically disconnecting the molecule into simpler, commercially available precursors. The primary disconnections focus on the carbon-heteroatom bonds, leveraging known and reliable chemical transformations.

Key strategic disconnections for the target molecule include:

C-O Bond Disconnection: The methoxy (B1213986) group is a prime candidate for disconnection. This suggests a nucleophilic aromatic substitution (SNAr) pathway where a methoxide (B1231860) anion displaces a suitable leaving group, typically a fluoride (B91410) atom, on a polyfluorinated nitrobenzene (B124822) precursor. This is often the most efficient and common strategy for introducing alkoxy groups onto activated aromatic rings. The logical precursor would be 1,2,4,5-tetrafluoro-3-nitrobenzene (B1580417).

C-N Bond Disconnection: The nitro group can be disconnected, implying an electrophilic aromatic nitration of a 1,2,4-trifluoro-5-methoxybenzene precursor. The success of this step would be highly dependent on the directing effects of the existing fluoro and methoxy substituents.

C-F Bond Disconnection: While synthetically more challenging, C-F bonds can be disconnected. This might suggest a late-stage fluorination reaction or building the molecule from a less fluorinated precursor. Modern approaches, such as transition-metal-catalyzed C-H activation followed by fluorination, fall under this strategy.

Considering the strong activating effect of the nitro group towards nucleophilic substitution, the C-O bond disconnection represents the most logical and industrially viable retrosynthetic pathway.

Classical Synthetic Routes Towards this compound

Classical approaches to synthesizing this molecule primarily revolve around well-established electrophilic and nucleophilic aromatic substitution reactions. The sequence and regioselectivity of these reactions are critical for a successful synthesis.

Electrophilic Aromatic Substitution Pathways Preceding Nitro- and Fluoro-Functionalization

Building the target molecule through a sequence of electrophilic aromatic substitution (EAS) reactions on a simpler benzene (B151609) ring is a theoretical possibility, though often challenging due to regioselectivity issues. In an EAS reaction, substituents already on the ring dictate the position of the incoming electrophile. total-synthesis.comwikipedia.org

Activating and Deactivating Effects: Methoxy groups are strongly activating and ortho-, para-directing, while fluoro groups are deactivating but also ortho-, para-directing. wikipedia.org Nitro groups are strongly deactivating and meta-directing. youtube.comcolumbia.edu

Synthetic Sequence: A plausible, albeit complex, EAS-based synthesis would require a carefully planned sequence of nitration, fluorination, and other functional group interconversions. For instance, starting with a methoxy- and fluoro-substituted benzene, the subsequent nitration step's regioselectivity would be crucial. organic-chemistry.orguomustansiriyah.edu.iq However, controlling the precise placement of three fluorine atoms, a methoxy group, and a nitro group through sequential EAS reactions is exceptionally difficult and generally not a preferred synthetic route for such highly substituted compounds.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Methoxy Group Introduction

The most direct and widely applicable classical route for introducing the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction is particularly efficient on aromatic rings that are electron-deficient, a condition met by the presence of multiple fluorine atoms and a powerful electron-withdrawing nitro group. libretexts.orgmdpi.com

The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For the synthesis of this compound, the key reaction would be:

Precursor: 1,2,4,5-tetrafluoro-3-nitrobenzene Nucleophile: Sodium methoxide (NaOMe) Leaving Group: Fluoride ion (F⁻)

The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. uomustansiriyah.edu.iqstackexchange.com In 1,2,4,5-tetrafluoro-3-nitrobenzene, the fluorine atom at the C-5 position is para to the nitro group, making it the most likely site for substitution by the methoxide ion.

| Precursor | Reagent | Typical Solvent | Product | Selectivity |

|---|---|---|---|---|

| 1,2,4,5-Tetrafluoro-3-nitrobenzene | Sodium Methoxide (NaOMe) | Methanol (MeOH) or Dimethylformamide (DMF) | This compound | High regioselectivity for the para position |

This SNAr strategy is highly effective because the strong electron-withdrawing nature of the nitro group and the remaining fluorine atoms stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgmdpi.com

Regioselective Nitration and Fluorination Techniques in Multi-Substituted Benzene Synthesis

Achieving the correct substitution pattern requires precise control over the regiochemistry of nitration and fluorination steps.

Regioselective Nitration: If synthesizing via nitration of a pre-existing 1,2,4-trifluoro-5-methoxybenzene, the directing effects of the substituents would be paramount. The methoxy group is a powerful ortho-, para-director, while the fluorine atoms are weaker ortho-, para-directors. The combined effect would likely direct the incoming nitro group to the position ortho to the methoxy group (C-6) or the position between the two fluorine atoms (C-3). Achieving exclusive nitration at the desired C-2 position would be challenging and likely result in a mixture of isomers. The nitration of (trifluoromethyl)benzene, a similarly deactivated ring, proceeds much slower than benzene and primarily yields the meta-product. columbia.eduresearchgate.net

Regioselective Fluorination: Introducing fluorine atoms onto an aromatic ring classically involves methods like the Balz–Schiemann reaction (from an amine via a diazonium salt) or nucleophilic substitution on an activated ring using a fluoride source. Given the difficulty of electrophilic fluorination and the challenges of controlling regioselectivity with multiple substituents, building the molecule from a commercially available polyfluorinated starting material is generally preferred.

Modern and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry offers advanced tools, particularly transition-metal-catalyzed reactions, that can provide alternative routes to complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions in Benzene Functionalization (e.g., C-F Activation, Suzuki-Miyaura Coupling)

Transition-metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds, and these methods can be applied to the functionalization of fluorinated aromatic compounds. nih.gov

C-F Activation: The activation and subsequent functionalization of C-F bonds, which are typically very strong, is a growing area of research. mdpi.comnih.gov Palladium- and nickel-based catalysts have been shown to mediate the cleavage of C-F bonds, especially when they are positioned ortho to a directing group, such as a nitro group. acs.org A potential modern synthesis could involve a precursor like 1,2,4,5-tetrafluoro-3-nitrobenzene where a catalyst selectively activates the C-F bond at the C-5 position for coupling with a methoxy source. This approach offers an alternative to the classical SNAr pathway and may proceed under different, potentially milder, conditions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction forms a C-C bond between an organoboron compound and an organic halide or triflate. bohrium.comthieme-connect.de While typically used for C-C bond formation, its principles can be extended. A hypothetical Suzuki-type approach for this target molecule is less direct for introducing the methoxy group. However, it could be used to construct the fluorinated aromatic core itself. For example, a suitably substituted boronic acid could be coupled with a fluorinated coupling partner. researchgate.netdocumentsdelivered.com The regioselectivity in such reactions is often governed by a combination of steric and electronic factors. bohrium.comdocumentsdelivered.com

| Reaction Type | Catalyst System (Example) | Potential Application | Key Advantage |

|---|---|---|---|

| C-F Activation/Alkoxylation | Palladium or Nickel complexes with specialized ligands | Direct replacement of a C-F bond with a C-OMe bond on a polyfluoronitrobenzene precursor. acs.org | Potential for high selectivity and functional group tolerance under catalytic conditions. |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or similar Pd(0) complexes | Construction of the substituted benzene ring from smaller fragments. | High reliability and tolerance for a wide range of functional groups. bohrium.comthieme-connect.de |

Photochemical and Electrochemical Methods for Aromatic Synthesis

Advanced synthetic strategies are moving beyond traditional thermal reactions to harness light and electricity for the construction of complex aromatic compounds. While specific methodologies for this compound are not extensively detailed in the literature, the principles of photochemical and electrochemical synthesis are broadly applicable to fluorinated and nitrated aromatics.

Photochemical Methods involve the use of light to initiate chemical reactions, often providing unique reactivity that is inaccessible through ground-state thermal processes. rsc.orgresearchgate.netnih.gov Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forming carbon-fluorine (C–F) bonds under mild conditions. nih.govacs.orgmorressier.commdpi.com This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. acs.org For the synthesis of a trifluorinated compound, this could involve the photocatalytic fluorination of a suitable aromatic precursor. The reaction can be mediated by transition-metal (e.g., Ruthenium, Iridium) or organic photocatalysts, which facilitate the generation of highly reactive intermediates that lead to C-F bond formation. mdpi.comnumberanalytics.commdpi.com Photochemical activation does not require harsh reagents and often proceeds with high selectivity, making it an attractive methodology in the context of green chemistry as the photon can be considered a "traceless reagent." rsc.orgresearchgate.net

Electrochemical Methods utilize electrical current to drive oxidation and reduction reactions. nih.gov This approach, known as electrosynthesis, offers a high degree of control over reaction conditions by tuning the electrode potential. nih.govchemistryworld.com Electrochemical fluorination (ECF) is a well-established technique for preparing organofluorine compounds. numberanalytics.comwikipedia.org It can be performed through various routes, such as the Simons process, which involves the electrolysis of an organic compound in hydrogen fluoride, or in organic media using fluoride salts. wikipedia.orgcecri.res.in In the context of synthesizing this compound, ECF could potentially be applied to a methoxy-nitrobenzene precursor to introduce the fluorine atoms. cecri.res.in Furthermore, electrochemical methods can be used to synthesize alkyl nitroaromatic compounds through nucleophilic aromatic substitution. acs.org These techniques avoid the need for stoichiometric chemical oxidants or reductants, reducing waste and often improving safety. nih.gov

| Feature | Photochemical Methods (Photoredox Catalysis) | Electrochemical Methods (Electrosynthesis) |

|---|---|---|

| Energy Source | Visible or UV Light (Renewable) numberanalytics.com | Electrical Current |

| Key Principle | Excited-state photocatalyst initiates single-electron transfer (SET) acs.orgmdpi.com | Direct electron transfer at an electrode surface to drive redox reactions nih.gov |

| Reaction Conditions | Typically very mild (room temperature, low pressures) dntb.gov.ua | Often mild, avoids harsh chemical reagents chemistryworld.com |

| Reagents | Requires a photocatalyst (metal-based or organic dye) and a light source mdpi.com | Requires an electrolyte; can often avoid stoichiometric oxidants/reductants nih.gov |

| Selectivity Control | High selectivity possible through catalyst and reaction design mdpi.com | Precisely controlled by adjusting electrode potential nih.gov |

| Applicability | C-F bond formation, C-H functionalization, trifluoromethylation mdpi.commdpi.com | Fluorination, C-H functionalization, redox reactions (e.g., nitro group modifications) numberanalytics.comcecri.res.inacs.org |

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis

Flow chemistry, where reactants are continuously pumped through a reactor, has become a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. mit.edursc.org These benefits are particularly relevant for the synthesis of compounds like this compound, which involves potentially hazardous reagents and highly exothermic reactions such as nitration. beilstein-journals.orgvapourtec.com

The primary advantages of continuous flow systems stem from their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. mit.edu This characteristic is crucial for aromatic nitration, a notoriously fast and exothermic process. beilstein-journals.org In a batch reactor, localized hotspots can lead to poor selectivity, byproduct formation, and potential thermal runaway events. rsc.org In a flow reactor, the temperature can be precisely controlled, minimizing these risks and often leading to a cleaner product with higher yields. vapourtec.com

Furthermore, flow chemistry enables the safe handling of hazardous materials. rsc.org For instance, the synthesis of highly fluorinated aromatics could involve elemental fluorine (F₂) or other reactive fluorinating agents. beilstein-journals.org These can be generated and used in situ within a closed-loop flow system, minimizing operator exposure and the risks associated with storing large quantities of dangerous substances. beilstein-journals.org The small reactor volume at any given time significantly enhances the safety profile of the process. vapourtec.com

The modular nature of flow systems also allows for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. researchgate.netchemistryviews.org This can dramatically reduce synthesis time, solvent usage, and waste generation. For a multi-step synthesis of a substituted nitrobenzene, a flow process could integrate fluorination, methoxylation, and nitration steps, streamlining the entire manufacturing process. researchgate.net The scalability of flow reactions is often more straightforward than for batch processes, as production can be increased by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). rsc.org

| Parameter | Flow Chemistry / Continuous Processing | Traditional Batch Processing |

|---|---|---|

| Safety | Enhanced safety due to small reaction volumes and superior temperature control; ideal for hazardous reagents and exothermic reactions. vapourtec.combeilstein-journals.org | Higher risk of thermal runaway and exposure to hazardous materials due to large volumes. rsc.org |

| Heat & Mass Transfer | Excellent; high surface-area-to-volume ratio allows for precise temperature control and efficient mixing. mit.edu | Often poor and non-uniform, leading to hotspots and potential side reactions. beilstein-journals.org |

| Reaction Control | Precise control over stoichiometry, residence time, and temperature. vapourtec.com | Less precise control, especially in large-scale reactors. beilstein-journals.org |

| Scalability | Scalable by extending run time or numbering-up reactors; highly reproducible. rsc.org | Scaling up can be complex and may require significant re-optimization. |

| Efficiency | Often higher yields and purity; allows for telescoping of reaction steps, reducing waste and work-up. researchgate.netchemistryviews.org | Isolation of intermediates often required, increasing solvent use and waste. core.ac.uk |

| Applicability | Nitration, fluorination (including with F₂), photochemical reactions, high-pressure/high-temperature reactions. vapourtec.combeilstein-journals.orgresearchgate.net | Standard laboratory and industrial synthesis method, but limited for some hazardous or highly energetic reactions. beilstein-journals.org |

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of complex specialty chemicals like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. The application of green chemistry principles aims to address these issues by designing chemical processes that are more sustainable, efficient, and environmentally benign. mdpi.com This involves a holistic approach that considers all aspects of a synthesis, from the choice of starting materials and solvents to the energy consumed and the waste produced. emergingpub.com

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Supercritical Fluids, PEG)

Solvent use is a major contributor to the environmental impact of chemical manufacturing. emergingpub.com Many classical syntheses of aromatic compounds employ volatile organic compounds (VOCs) such as chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), which pose health and environmental risks. Green chemistry promotes the use of safer, alternative reaction media.

Ionic Liquids (ILs) are salts that are liquid at or near room temperature. They are characterized by negligible vapor pressure, which eliminates air pollution from solvent evaporation. Their tunable properties (polarity, solubility) allow them to be designed for specific reactions. In the context of aromatic synthesis, ILs can serve as recyclable solvents and, in some cases, as catalysts for reactions like transition-metal-mediated couplings.

Supercritical Fluids (SCFs) , most notably supercritical carbon dioxide (scCO₂), represent another green solvent alternative. Above its critical temperature (31.1 °C) and pressure (73.8 bar), CO₂ exists as a fluid with properties of both a liquid and a gas. It is non-toxic, non-flammable, inexpensive, and readily available. After the reaction, the CO₂ can be returned to its gaseous state simply by reducing the pressure, allowing for easy product separation and solvent recycling.

Polyethylene Glycol (PEG) is a non-toxic, biodegradable, and relatively inexpensive polymer that can be used as a reaction medium. Low-molecular-weight PEG is a liquid at moderate temperatures and can dissolve a range of organic and inorganic reagents, offering a benign alternative to traditional organic solvents.

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Toluene, Dichloromethane, DMF | Well-established solubility and reactivity profiles. | Often volatile (VOCs), toxic, flammable, and/or environmentally persistent. |

| Ionic Liquids (ILs) | [BMIM][BF₄], [EMIM][OAc] | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability. | Higher cost, potential toxicity and biodegradability concerns, viscosity can be high. |

| Supercritical Fluids (SCFs) | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, inexpensive, readily available, easy product separation, fully recyclable. | Requires high-pressure equipment, poor solubility for some polar substrates. |

| Polyethylene Glycol (PEG) | PEG-200, PEG-400 | Low toxicity, biodegradable, low cost, thermally stable. | Can be viscous, may require elevated temperatures to be liquid, product separation can be challenging. |

Atom Economy and Waste Minimization Strategies in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, which are effectively waste. core.ac.uk This is distinct from reaction yield, which only measures the amount of product obtained relative to the theoretical maximum.

Traditional aromatic nitration, a key step in synthesizing nitroaromatics, is a classic example of a reaction with poor atom economy. wikipedia.orgmasterorganicchemistry.com The widely used mixed-acid method (HNO₃ + H₂SO₄) generates the electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com While effective, the sulfuric acid acts as a catalyst and dehydrating agent but is not incorporated into the final product. This process generates large volumes of spent acid, which requires costly neutralization and disposal. rsc.org

To improve atom economy and minimize waste, research focuses on developing alternative synthetic routes. core.ac.ukemergingpub.comcopadata.com Strategies include:

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives is a primary goal. For nitration, this could involve solid acid catalysts or metal-based catalysts that can be recovered and reused, generating only water as a byproduct. rsc.orgbohrium.com

Reaction Design: Choosing reaction types that are inherently atom-economical, such as addition or rearrangement reactions, over less efficient substitutions or eliminations.

| Reaction Type | General Equation | Byproducts | Theoretical Atom Economy |

|---|---|---|---|

| Mixed-Acid Nitration | Ar-H + HNO₃ + H₂SO₄ → Ar-NO₂ + H₂O + H₂SO₄ | H₂O (and spent H₂SO₄ as waste stream) | Low (e.g., ~51% for nitrobenzene, excluding the recycled acid from the calculation but not the waste stream it creates). rsc.org |

| Hypothetical Catalytic C-H Nitration | Ar-H + HNO₃ --[Catalyst]--> Ar-NO₂ + H₂O | H₂O | Higher (e.g., ~87% for nitrobenzene). rsc.org |

Catalyst Development for Sustainable Synthesis of this compound

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. The development of novel catalysts is critical for the sustainable synthesis of fluorinated nitroaromatics.

Catalysts for Nitration: The reliance on stoichiometric amounts of sulfuric acid in traditional nitration is a major sustainability issue. wikipedia.org Research efforts are directed towards developing heterogeneous solid acid catalysts, such as zeolites, modified silica (B1680970), or sulfated metal oxides (e.g., sulfated zirconia). researchgate.net These catalysts offer several advantages:

They are easily separated from the reaction mixture by filtration, simplifying product work-up.

They can be regenerated and reused over multiple cycles.

They can offer improved regioselectivity, leading to fewer unwanted isomers.

They eliminate the need for corrosive mineral acids, creating a safer and more environmentally friendly process. acs.orgacs.org

Catalysts for Fluorination: The introduction of fluorine atoms often requires harsh reagents. wikipedia.org Modern catalyst development focuses on transition-metal catalysis and organocatalysis to achieve C-F bond formation under mild conditions. Palladium-based catalysts, for example, have been developed for the fluorination of aryl halides and triflates. acs.org Similarly, photocatalysis, using either transition metal complexes or organic dyes, provides a sustainable route to activate substrates for fluorination using visible light as the energy source. mdpi.comnumberanalytics.commdpi.com These catalytic systems can operate at room temperature and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. mdpi.com

| Reaction | Catalyst Type | Examples | Advantages for Sustainability |

|---|---|---|---|

| Nitration | Heterogeneous Solid Acids | Zeolites (e.g., Beta zeolite), Sulfated Zirconia, MoO₃/SiO₂ researchgate.net | Reusable, easily separated, eliminates corrosive liquid acid waste, improves safety. acs.orgacs.org |

| Homogeneous Metal Catalysts | Zirconium(IV) complexes, Copper nitrate (B79036) rsc.orgsci-hub.se | High activity and selectivity, can operate under non-acidic conditions. rsc.org | |

| Fluorination | Transition-Metal Catalysts | Palladium, Copper complexes mdpi.comacs.org | High efficiency and selectivity for C-F bond formation under mild conditions. acs.org |

| Photoredox Catalysts | Ruthenium(II), Iridium(III) complexes; Organic Dyes mdpi.com | Uses visible light as a renewable energy source, operates at ambient temperature, mild conditions. numberanalytics.com | |

| Organocatalysts | Chiral amines, phosphines | Metal-free, avoids heavy metal contamination, enables asymmetric synthesis. |

Reactivity and Mechanistic Investigations of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Transformations of the Nitro Group in 1,3,4-Trifluoro-5-methoxy-2-nitrobenzene

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other nitrogen-containing functionalities.

The reduction of the nitro group in this compound can be controlled to yield either the corresponding aniline (B41778) (amino derivative) or the intermediate hydroxylamine (B1172632) derivative. The choice of reducing agent and reaction conditions is critical for achieving selectivity.

Reduction to Amino Derivatives: Complete reduction of the nitro group to an amino group (-NH₂) is a common transformation. Several methods are effective for this purpose:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd/C), platinum (PtO₂), or Raney nickel is a clean and efficient method.

Metal-Acid Systems: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., FeCl₃ and activated carbon) can selectively reduce nitro groups. researchgate.net

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitroarenes on its own, but its reactivity can be enhanced with additives. jsynthchem.com For example, systems like NaBH₄-FeCl₂ have been shown to be effective for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. d-nb.info

Reduction to Hydroxylamino Derivatives: Partial reduction of the nitro group to a hydroxylamino group (-NHOH) requires milder and more controlled conditions. This transformation is an intermediate step on the pathway to the amine. Specific reagents for this include:

Zinc dust in the presence of a neutral salt solution like ammonium (B1175870) chloride (NH₄Cl).

Catalytic reduction under carefully controlled conditions with specific catalysts. The synthesis of various hydroxylamino derivatives from nitroaromatics has been documented. google.com

The table below outlines common methodologies for the selective reduction of the nitro group.

| Target Functional Group | Methodology | Typical Reagents | Product Name |

|---|---|---|---|

| Amino (-NH₂) | Catalytic Hydrogenation | H₂, Pd/C | 2,4,5-Trifluoro-3-methoxyaniline |

| Amino (-NH₂) | Metal in Acid | Fe, HCl | 2,4,5-Trifluoro-3-methoxyaniline |

| Amino (-NH₂) | Transfer Hydrogenation | N₂H₄·H₂O, FeCl₃, C | 2,4,5-Trifluoro-3-methoxyaniline |

| Hydroxylamino (-NHOH) | Metal in Neutral Salt | Zn, NH₄Cl | N-(2,4,5-Trifluoro-3-methoxyphenyl)hydroxylamine |

Reductive Cyclization Reactions of the Nitro Group

The nitro group of this compound is a key functional group that can undergo reductive cyclization, a versatile transformation in organic synthesis for the construction of various nitrogen-containing heterocyclic compounds. This process typically involves the reduction of the nitro group to an intermediate species, such as a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization with a suitably positioned neighboring group.

In the case of this compound, the presence of ortho- and meta-fluorine atoms and a meta-methoxy group relative to the nitro group can influence the course of these reactions. The specific products obtained from reductive cyclization are highly dependent on the reducing agent employed and the reaction conditions. Common reducing agents used for such transformations include catalytic hydrogenation (e.g., H₂/Pd-C), metal catalysts in acidic media (e.g., Fe/HCl, SnCl₂/HCl), and other reagents like sodium dithionite.

One potential and well-documented reductive cyclization pathway for ortho-nitroaryl compounds is the formation of benzofuroxans (1,2,3-benzoxadiazole 1-oxides). This transformation can be initiated by various reagents, including phosphites and azides. The reaction proceeds through the deoxygenation of the nitro group to a nitroso intermediate, which then undergoes cyclization. The highly electrophilic nature of the benzene (B151609) ring in this compound, due to the presence of three fluorine atoms and a nitro group, may facilitate such intramolecular cyclizations.

Furthermore, if the methoxy (B1213986) group or one of the fluorine atoms were to be replaced by a suitable tethered functional group, a wider range of heterocyclic systems could be accessed through reductive cyclization. For instance, the presence of a tethered carbonyl compound at a neighboring position could lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives upon reduction of the nitro group. rylene-wang.com

The general mechanism for reductive cyclization of a generic ortho-substituted nitroarene is depicted below:

Table 1: Potential Heterocyclic Systems from Reductive Cyclization of Substituted Nitroaromatics

| Starting Material Substituent | Reducing Agent | Potential Product |

|---|---|---|

| ortho-alkenyl | TiCl₃ | Indole (B1671886) |

| ortho-carbonyl | H₂, Pd/C | Quinolone |

| ortho-ester | Zn, NH₄Cl | Benzoxazinone |

It is important to note that while these are general pathways for substituted nitroaromatics, specific experimental data on the reductive cyclization of this compound is not extensively documented in the literature. The actual outcome of such reactions would need to be determined empirically, considering the electronic and steric influences of the fluoro and methoxy substituents.

Reactivity of the Methoxy Group in this compound

The methoxy group in this compound can be cleaved to yield the corresponding phenolic derivative, 2,3,5-trifluoro-4-nitrophenol. This transformation is significant as it unmasks a reactive hydroxyl group, allowing for further functionalization of the aromatic ring. The resulting phenol (B47542) is a valuable intermediate for the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals.

Several reagents are commonly employed for the demethylation of aryl methyl ethers. The choice of reagent often depends on the other functional groups present in the molecule to ensure chemoselectivity. Given the electron-deficient nature of the aromatic ring in this compound, certain demethylation strategies are expected to be more effective.

Common Demethylation Reagents:

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can effect demethylation, typically at elevated temperatures.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium thiophenoxide), can attack the methyl group in an Sₙ2 fashion, leading to the cleavage of the ether bond. This approach is often favored for electron-deficient aryl ethers.

The presence of multiple electron-withdrawing fluorine atoms and a nitro group on the benzene ring is anticipated to facilitate the cleavage of the methoxy group by increasing the electrophilicity of the methyl carbon and stabilizing the resulting phenoxide ion.

The cleavage of aromatic methyl ethers can proceed through different mechanisms depending on the reagent and substrate.

Lewis Acid-Mediated Cleavage (e.g., with BBr₃): The reaction is initiated by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate (B1201080) ester of the phenol. Subsequent hydrolysis yields the final phenolic product. Computational studies have suggested that for anisole, one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.gov

Acid-Catalyzed Cleavage (e.g., with HBr): In this mechanism, the ether oxygen is first protonated by the strong acid. The protonated ether is then susceptible to nucleophilic attack by the bromide ion at the methyl carbon, resulting in the formation of the phenol and methyl bromide.

Nucleophilic Demethylation (e.g., with Thiolates): This reaction follows a classical Sₙ2 pathway where the thiolate anion acts as a potent nucleophile, attacking the electrophilic methyl group. The phenoxide ion is displaced as the leaving group, which is subsequently protonated upon workup to give the phenol. The rate of this reaction is enhanced by the presence of electron-withdrawing substituents on the aromatic ring, which stabilize the departing phenoxide. rylene-wang.com

Table 2: Comparison of Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| BBr₃ | Lewis Acid-Mediated | High reactivity, often effective at low temperatures | Highly corrosive and moisture-sensitive |

| HBr/HI | Acid-Catalyzed | Readily available | Requires high temperatures, can be harsh |

The synthesis of phenolic derivatives from this compound opens up avenues for further chemical modifications, such as etherification, esterification, or nucleophilic aromatic substitution of the fluorine atoms, thereby expanding its utility as a synthetic building block.

Electrophilic Reactions and Radical Processes Involving this compound

The aromatic ring of this compound is subject to a complex interplay of electronic and steric effects that significantly influence its reactivity towards electrophiles. Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing benzene derivatives, however, the substituents on this particular molecule present considerable challenges for such transformations.

Electronic Effects:

Deactivating Groups: The three fluorine atoms and the nitro group are strongly electron-withdrawing, significantly deactivating the benzene ring towards electrophilic attack. These groups reduce the electron density of the π-system, making it less nucleophilic and therefore less reactive towards electrophiles.

Activating Group: The methoxy group is an electron-donating group through resonance, which activates the ring towards electrophilic substitution. However, its activating effect is likely outweighed by the cumulative deactivating effect of the three fluorine atoms and the nitro group.

Directing Effects:

The methoxy group is an ortho, para-director.

The nitro group is a meta-director.

The combination of these directing effects on the single available hydrogen atom (at C-6) is complex. The position is ortho to the methoxy group, meta to the nitro group, and ortho to a fluorine atom. While the methoxy group would direct an incoming electrophile to this position, the strong deactivation of the ring makes electrophilic substitution highly challenging.

Steric Hindrance:

The substituents on the benzene ring, particularly the fluorine atoms and the nitro group, create a sterically crowded environment. This steric bulk can physically impede the approach of an electrophile to the aromatic ring, further reducing the rate of reaction.

Given these considerations, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would likely require harsh reaction conditions. The strong deactivation and potential for competing reactions make it an unfavorable pathway for further functionalization.

In contrast to the challenges associated with electrophilic substitution, radical functionalization presents a more promising avenue for the modification of this compound. The electron-deficient nature of the aromatic ring makes it a suitable substrate for radical reactions, particularly those involving nucleophilic radicals or radical-polar crossover mechanisms.

Recent advances in photoredox catalysis have enabled the functionalization of polyfluorinated arenes through the generation of perfluoroaryl radicals. nih.gov These reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential Radical Reactions:

Radical Nucleophilic Aromatic Substitution (SₙAr): While not a radical chain reaction in the classical sense, reactions involving single-electron transfer (SET) to the nitroaromatic ring can initiate substitution of one of the fluorine atoms by a nucleophile.

Direct C-H Functionalization: Although the C-H bond is the only one not activated by a leaving group, radical hydrogen atom transfer (HAT) reactions could potentially lead to its functionalization. However, the high bond dissociation energy of aryl C-H bonds makes this challenging.

Addition of Radicals to the Aromatic Ring: Nucleophilic radicals could add to the electron-deficient ring, followed by rearomatization through the loss of a leaving group (e.g., a fluorine atom).

The presence of the nitro group can also play a role in mediating radical reactions. Nitroaromatic compounds are known to be effective electron acceptors and can participate in SET processes to initiate radical cascades.

Table 3: Comparison of Potential Functionalization Pathways

| Reaction Type | Feasibility | Key Factors | Potential Products |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | Strong deactivation by F and NO₂ groups, steric hindrance | C-6 substituted derivatives (if successful) |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites on the this compound ring—namely the nitro group and the three C-F bonds—necessitates a careful selection of reaction conditions to achieve selective transformations. The nitro group is susceptible to reduction, while the fluorine atoms are prone to nucleophilic aromatic substitution (SNAr). The methoxy group, being relatively inert under many conditions, primarily exerts its influence through electronic effects.

Orthogonal Reactivity of Different Functional Groups

The concept of orthogonal reactivity is well-demonstrated in the chemistry of this compound, where one functional group can be selectively manipulated in the presence of others by choosing appropriate reagents and conditions. A prime example of this is the chemoselective reduction of the nitro group.

The nitro group can be reduced to an amine group using various reducing agents, such as hydrogen gas in the presence of a palladium catalyst, without affecting the fluorine atoms or the methoxy group. smolecule.com This transformation is a cornerstone in the synthesis of fluorinated anilines, which are valuable building blocks in medicinal and materials chemistry. The resilience of the C-F bonds under these catalytic hydrogenation conditions highlights the orthogonal nature of these two functionalities.

Conversely, the fluorine atoms can undergo nucleophilic aromatic substitution under conditions that leave the nitro group intact. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions para and ortho to it. In the case of this compound, the fluorine at the C4 position is para to the nitro group and is therefore the most activated site for SNAr reactions.

The following table summarizes the orthogonal reactivity of this compound, showcasing the selective transformation of either the nitro group or a fluorine atom.

| Transformation | Reagents and Conditions | Product | Selectivity |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C, Solvent (e.g., Methanol, Ethanol) | 2,3,5-Trifluoro-4-methoxyaniline | The nitro group is selectively reduced to an amine, while the three fluorine atoms and the methoxy group remain unchanged. |

| Nucleophilic Aromatic Substitution (Fluorine) | Nucleophile (e.g., NaOCH₃, Amines), Solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃) | Varies depending on the nucleophile and regioselectivity (typically substitution at C4). | A fluorine atom is selectively replaced by a nucleophile, with the nitro and methoxy groups remaining intact. |

Strategies for Selective Manipulation of Fluorine Atoms

The selective manipulation of the three distinct fluorine atoms in this compound presents a significant synthetic challenge and opportunity. The regioselectivity of nucleophilic aromatic substitution is dictated by the electronic and steric environment of each fluorine atom. The fluorine atoms are located at positions C1, C3, and C4.

The primary factor governing the regioselectivity is the activating effect of the electron-withdrawing nitro group at C2. According to the principles of SNAr reactions, the positions ortho and para to the nitro group are the most activated towards nucleophilic attack. In this molecule:

The fluorine at C1 is ortho to the nitro group.

The fluorine at C3 is also ortho to the nitro group.

The fluorine at C4 is para to the nitro group.

Therefore, all three fluorine atoms are activated to some extent. However, the fluorine at C4 is generally the most susceptible to substitution due to the powerful resonance stabilization of the negative charge in the Meisenheimer intermediate, where the charge can be delocalized onto the nitro group. The methoxy group at C5, being an electron-donating group, can also influence the regioselectivity, albeit to a lesser extent than the nitro group.

Mechanistically, the SNAr reaction proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The delocalization of the negative charge onto the nitro group is most effective when the attack occurs at the para position (C4), making this the kinetically and often thermodynamically favored pathway.

Strategies for achieving selective manipulation often involve a careful choice of nucleophile, solvent, and temperature. Sterically hindered nucleophiles might favor attack at the less sterically encumbered fluorine atom. The nature of the solvent can also influence the stability of the intermediates and thus the regiochemical outcome.

The following table provides examples of the selective manipulation of fluorine atoms in related polyfluoroaromatic compounds, illustrating the general principles that would apply to this compound.

| Substrate | Nucleophile | Conditions | Major Product | Regioselectivity and Mechanistic Rationale |

|---|---|---|---|---|

| Pentafluoronitrobenzene | Sodium methoxide (B1231860) | Methanol, reflux | 4-Methoxy-2,3,5,6-tetrafluoronitrobenzene | Substitution occurs preferentially at the C4 position, which is para to the activating nitro group, leading to the most stable Meisenheimer intermediate. |

| 1,2,4-Trifluoro-5-nitrobenzene | Ammonia | Ethanol, heat | 4-Amino-1,2-difluoro-5-nitrobenzene | The fluorine at C4, being para to the nitro group, is the most activated and is selectively displaced by the amine nucleophile. |

| This compound | Generic Nucleophile (Nu⁻) | Typical SNAr conditions | 1,3-Difluoro-4-Nu-5-methoxy-2-nitrobenzene | Based on electronic principles, the fluorine at C4 is the most likely site of substitution due to its para relationship to the strongly electron-withdrawing nitro group, which provides the greatest stabilization for the Meisenheimer intermediate. |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of molecules in solution and, increasingly, in the solid state. For a molecule with the complexity of 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, a multi-nuclear approach is essential.

Detailed analysis of one-dimensional NMR spectra is the first step in structural elucidation. The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons and the aromatic proton. The chemical shift of the methoxy group protons would likely appear in the range of 3.8-4.2 ppm, influenced by the electronic effects of the surrounding fluoro and nitro groups. The single aromatic proton would exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituents. The carbon atom attached to the nitro group is expected to be significantly deshielded, appearing at a higher chemical shift, while the carbon attached to the methoxy group would be shielded. The carbons bonded to fluorine atoms will exhibit characteristic large one-bond C-F coupling constants.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of this compound would display three distinct signals for the three non-equivalent fluorine atoms. The chemical shifts and, crucially, the fluorine-fluorine (F-F) and fluorine-proton (H-F) coupling constants are invaluable for confirming the substitution pattern on the benzene (B151609) ring.

While ¹⁵N NMR is less commonly used due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitro group. The ¹⁵N chemical shift of the nitro group in nitroaromatic compounds is sensitive to the electronic effects of other substituents on the ring.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (aromatic) | 7.0 - 7.5 | ddd | J(H-F), J(H-F) |

| ¹H (methoxy) | 3.8 - 4.2 | s | |

| ¹³C (C-NO₂) | 145 - 155 | m | |

| ¹³C (C-OCH₃) | 150 - 160 | m | |

| ¹³C (C-F) | 140 - 165 | d | ¹J(C-F) ≈ 240-260 |

| ¹³C (C-H) | 100 - 110 | d | ¹J(C-H) ≈ 160-170 |

| ¹³C (methoxy) | 55 - 65 | q | ¹J(C-H) ≈ 145 |

| ¹⁹F | -110 to -150 | m | J(F-F), J(F-H) |

| ¹⁵N | -10 to +10 |

Note: The table above presents predicted values based on known substituent effects and data from similar compounds. Actual experimental values are required for definitive assignment.

To unambiguously assign the signals observed in one-dimensional NMR spectra and to establish the connectivity between atoms, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies scalar-coupled protons. In the case of derivatives with multiple aromatic protons, COSY would reveal the coupling network between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. It is instrumental in assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range correlations, for instance, from the methoxy protons to the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that identifies protons that are in close spatial proximity, regardless of whether they are scalar-coupled. For this compound, NOESY could be used to confirm the relative positions of the methoxy group and the aromatic proton.

In the solid state, molecules can adopt different packing arrangements, leading to polymorphism. These different crystalline forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these polymorphs. By analyzing the chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics, which are sensitive to the local molecular environment and internuclear distances, ssNMR can differentiate between various crystalline forms of this compound and its derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its functional groups.

Nitro Group (NO₂): The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The exact positions of these bands are sensitive to the electronic effects of the other substituents on the aromatic ring.

Fluoro Group (C-F): The carbon-fluorine stretching vibration gives rise to a strong absorption band in the region of 1100-1400 cm⁻¹. The presence of multiple fluorine atoms will likely result in a complex pattern of bands in this region.

Methoxy Group (O-CH₃): The methoxy group is characterized by several vibrational modes, including the C-H stretching of the methyl group (around 2850-2960 cm⁻¹), the C-O stretching (typically near 1000-1050 cm⁻¹ for aromatic ethers), and methyl rock and wagging modes at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Fluoro (C-F) | Stretch | 1100 - 1400 |

| Methoxy (O-CH₃) | C-H Stretch | 2850 - 2960 |

| Methoxy (C-O) | Stretch | 1000 - 1050 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Bending | 700 - 900 |

Subtle shifts in the positions and changes in the shapes of vibrational bands can provide information about the molecular conformation and the nature of intermolecular interactions in the solid state. For example, hydrogen bonding or other dipole-dipole interactions can lead to shifts in the vibrational frequencies of the involved functional groups. A detailed analysis of the IR and Raman spectra, often aided by computational modeling, can help in understanding the packing of molecules in the crystal lattice and the forces that govern it.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a substituted nitroaromatic compound like this compound, techniques such as high-resolution mass spectrometry and tandem mass spectrometry provide critical data on its elemental composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. thermofisher.com

For this compound (Molecular Formula: C₇H₄F₃NO₃), the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition and distinguishing it from any potential isobaric interferences—other compounds that have the same nominal mass but different atomic compositions. thermofisher.com

Table 1: Theoretical Isotopic Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 4 | 1.007825 | 4.031300 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 207.014328 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing valuable insights into its structure. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The analysis of these fragments helps to piece together the molecule's connectivity.

The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group constituents. nih.govresearchgate.net Common fragmentation reactions include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). nih.govnih.gov For this compound, fragmentation is also influenced by the methoxy and trifluoro substituents. The methoxy group can be lost as a methyl radical (•CH₃; 15 Da) or formaldehyde (B43269) (CH₂O; 30 Da). The high stability of the C-F bond means that fluorine atoms are less likely to be lost as single fragments. researchgate.net

Proposed fragmentation pathways for this compound would likely initiate with the loss of the nitro group or the methoxy group's methyl radical. Subsequent fragmentation could involve the loss of carbon monoxide (CO; 28 Da) from the ring. The study of these specific neutral losses and the resulting fragment ions allows for detailed structural confirmation. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M]⁺• at m/z 207)

| Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

| 192 | •CH₃ | CH₃ |

| 177 | NO | NO |

| 161 | NO₂ | NO₂ |

| 149 | NO + CO | NO, CO |

| 133 | NO₂ + CO | NO₂, CO |

X-ray Crystallography for Absolute Structure Determination of this compound and its Co-crystals

Single crystal X-ray diffraction analysis of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is dictated by a variety of non-covalent intermolecular forces. researchgate.net In substituted nitrobenzenes, interactions such as hydrogen bonds and π-π stacking are often prominent drivers of the crystal packing. researchgate.netmdpi.com

For this specific compound, the following interactions would be anticipated:

Hydrogen Bonds: Weak C–H···O and C–H···F hydrogen bonds are likely to be present, where hydrogen atoms on one molecule interact with oxygen atoms of the nitro or methoxy groups, or fluorine atoms on an adjacent molecule.

Halogen Bonds: Interactions involving the fluorine atoms, although fluorine is a weak halogen bond donor. F···F contacts may also be observed. mdpi.com

π-π Stacking: The electron-deficient nitro-substituted aromatic ring could engage in π-π stacking interactions with neighboring rings. The geometry of these interactions (e.g., parallel-displaced or T-shaped) provides insight into the recognition modes of nitrobenzene (B124822) derivatives. nih.gov

Dipole-Dipole Interactions: The highly polar nitro group induces a strong dipole moment in the molecule, leading to significant dipole-dipole interactions that contribute to the stability of the crystal lattice.

The analysis of these forces is critical for understanding the physicochemical properties of the solid material. mdpi.com

Table 3: Potential Intermolecular Forces in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | C–H (ring) | O (nitro), O (methoxy), F |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

| Dipole-Dipole | Nitro Group | Nitro Group |

| Halogen-based | C-F | O, F, π-system |

The solid-state conformation of this compound, as determined by X-ray crystallography, provides key structural details. A primary point of interest is the planarity of the substituents relative to the benzene ring.

The nitro group in nitrobenzene derivatives is often twisted out of the plane of the aromatic ring due to steric hindrance from adjacent substituents. researchgate.net In this molecule, the nitro group is ortho to both a fluorine atom and a methoxy group, which would likely force it to rotate to minimize steric repulsion. The dihedral angle between the plane of the nitro group and the plane of the benzene ring is a key parameter obtained from crystallographic data.

Similarly, the methoxy group's conformation is of interest. While it may prefer to be coplanar with the benzene ring to maximize resonance stabilization, steric clashes with the neighboring nitro group could lead to a non-planar arrangement. colostate.edu Analysis of the C-C-O-C dihedral angle would quantify the orientation of the methoxy group. These conformational details are essential for understanding the molecule's electronic properties and reactivity. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research on Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org While this compound is itself an achiral molecule, these methods are invaluable for studying its chiral derivatives. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used to determine the absolute configuration (the specific 3D arrangement of atoms) of a chiral center. acs.org

If a chiral substituent were introduced to the this compound scaffold, for example, by replacing the methoxy group with a chiral alkoxy group, the resulting derivative would be optically active.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-visible light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of the chiral derivative can be unambiguously assigned. synthical.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. VCD provides rich structural information and is also a powerful tool for determining absolute configuration, often complementing the information gained from ECD. acs.org

These techniques are crucial in fields like medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. saschirality.orgresearchgate.net

Induced Chirality and Chiral Recognition Studies

Chirality is a fundamental property in chemistry and biology, and the study of how achiral molecules can exhibit chiral properties through interaction with a chiral environment is a significant area of research. Induced circular dichroism (ICD) is a powerful spectroscopic technique used to observe this phenomenon. nih.gov When an achiral molecule, such as this compound, forms a supramolecular complex with a chiral entity (a host molecule or a chiral solvent), it can exhibit a circular dichroism (CD) spectrum in the region of its electronic absorptions. nih.govrsc.org This induced CD spectrum provides valuable information about the absolute configuration of the chiral host and the geometry of the host-guest complex. nih.gov

For derivatives of this compound, where a chiral center is introduced synthetically, chiral recognition studies become paramount. These studies aim to differentiate between enantiomers, a critical task in fields like pharmacology and materials science. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are central to these investigations. The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can lead to the formation of diastereomeric complexes that are distinguishable by NMR. mdpi.com

The presence of fluorine atoms in the target molecule and its derivatives offers a unique advantage for such studies. 19F NMR spectroscopy is a highly sensitive tool for chiral recognition due to the large chemical shift dispersion of the fluorine nucleus. mdpi.com The development of chiral sensors containing fluorine has shown great promise in the accurate determination of enantiomeric excess for a variety of compounds. rsc.org For instance, chiral rhodium complexes containing fluorine have been successfully employed as chiral sensors for amines, demonstrating well-resolved 19F NMR signals for different enantiomers. rsc.org A similar approach could be envisioned for chiral amino-derivatives of this compound.

The intermolecular interactions governing chiral recognition are subtle and multifaceted. Studies on analogous fluorinated aromatic compounds have highlighted the importance of weak interactions, such as CH⋯π, OH⋯π, and CH⋯F, in the discrimination between diastereomeric complexes. rsc.org The substitution pattern on the aromatic ring, including the position of fluorine atoms, can significantly influence the geometry of these complexes and the strength of the intermolecular interactions, thereby affecting the degree of chiral recognition. rsc.org

Below is a data table illustrating the potential application of 19F NMR in chiral recognition studies of a hypothetical chiral derivative of this compound.

| Enantiomer of Hypothetical Derivative | Chiral Solvating Agent | Observed 19F NMR Chemical Shift (ppm) of F1 | Chemical Shift Difference (Δδ in ppm) |

|---|---|---|---|

| (R)-enantiomer | (S)-CSA | -120.50 | 0.25 |

| (S)-enantiomer | (S)-CSA | -120.75 | |

| (R)-enantiomer | (R)-CSA | -120.75 | 0.25 |

| (S)-enantiomer | (R)-CSA | -120.50 |

Computational Support for Chiroptical Data Interpretation

Computational quantum chemical methods are indispensable tools for the interpretation of chiroptical data. vt.eduresearchgate.net Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are widely used to predict the chiroptical properties of chiral molecules, including optical rotation (OR) and electronic circular dichroism (ECD) spectra. researchgate.netbeilstein-journals.org These calculations provide insights into the relationship between the molecular structure and the observed chiroptical response.

For chiral derivatives of this compound, computational methods can be employed to:

Determine Absolute Configuration: By comparing the computationally predicted ECD spectrum with the experimentally measured spectrum, the absolute configuration of a newly synthesized chiral molecule can be confidently assigned. beilstein-journals.org

Understand Conformational Effects: Many chiral molecules are conformationally flexible. Computational studies can explore the conformational landscape of a molecule and calculate the chiroptical properties of each stable conformer. A population-weighted average of the spectra of the individual conformers can then be compared with the experimental spectrum.

Elucidate the Origin of Chiroptical signals: Computational analysis can help to identify the specific electronic transitions that give rise to the observed CD signals. This provides a deeper understanding of how the chiral structure influences the electronic properties of the molecule.

The accuracy of these computational predictions is highly dependent on the chosen theoretical level, including the functional and basis set. researchgate.net For molecules containing heavy atoms or exhibiting complex electronic structures, careful validation of the computational methodology is crucial.

The table below presents hypothetical calculated and experimental chiroptical data for a chiral derivative of this compound.

| Property | Experimental Value | Calculated Value (DFT/B3LYP/aug-cc-pVDZ) | Conclusion |

|---|---|---|---|

| Optical Rotation [α]D | +55.2 deg | +60.5 deg (for R-enantiomer) | Good agreement suggests the absolute configuration is R. |

| ECD λmax (nm) | 310 nm (Δε = +2.5) | 305 nm (Δε = +2.8) (for R-enantiomer) |

Computational Chemistry and Theoretical Investigations of 1,3,4 Trifluoro 5 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 1,3,4-trifluoro-5-methoxy-2-nitrobenzene, these methods elucidate the interplay between its various functional groups—the electron-withdrawing nitro and fluoro groups and the electron-donating methoxy (B1213986) group—which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. orientjchem.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. globalresearchonline.netresearchgate.netresearchgate.net

A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com

For this compound, the electron density of the HOMO is expected to be concentrated on the more electron-rich portions of the molecule, such as the methoxy group and the aromatic ring. Conversely, the LUMO's electron density is predominantly localized on the electron-deficient nitro group and the carbon atoms of the benzene (B151609) ring, particularly those activated by the nitro and fluoro substituents. This distribution indicates that the molecule will act as an electrophile in reactions, accepting electrons into its low-energy LUMO.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 3.2 eV | Energy released upon gaining an electron |

Note: These values are representative examples based on DFT calculations for similar nitroaromatic compounds.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugation, and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.

Table 2: Key NBO Donor-Acceptor Interactions in this compound (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of Methoxy | π* (C5-C6) | 18.5 | p-π conjugation, stabilizing |

| LP (O) of Nitro | π* (C1-C2) | 12.0 | Resonance stabilization |

| LP (F) at C4 | π* (C3-C4) | 5.2 | Weak hyperconjugation |

Note: LP denotes a lone pair. E(2) values are illustrative and represent the stabilization energy from the interaction.

Molecular Electrostatic Potential (MEP or ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. globalresearchonline.net They are invaluable for predicting the sites of chemical reactivity, particularly for electrophilic and nucleophilic attacks. researchgate.net In an ESP map, regions of negative potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the ESP map would clearly show a strong negative potential localized around the oxygen atoms of the nitro group, which are the most electron-rich sites. The aromatic ring itself would display a complex potential landscape. Regions of the ring ortho and para to the strongly electron-withdrawing nitro group would exhibit a significant positive potential, making these carbon atoms the primary targets for nucleophilic attack. The presence of fluorine atoms further enhances the positive potential on the carbons to which they are attached. The area around the electron-donating methoxy group would show a less positive or slightly negative potential compared to the rest of the ring.

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify intermediates, locate transition states, and calculate the energy barriers (activation energies) that govern reaction rates. acs.org This is particularly useful for complex reactions like Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. The mechanism can proceed through two primary pathways:

Stepwise (Addition-Elimination): This classic mechanism involves the initial attack of a nucleophile to form a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex. researchgate.net In a second, typically faster step, the leaving group is expelled, and aromaticity is restored.

Concerted: In some cases, particularly with certain nucleophiles or leaving groups, the reaction can occur in a single step where the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state without forming a stable intermediate. nih.govresearchgate.net

For this compound, the SNAr reaction involves the substitution of one of the fluorine atoms. The nitro group strongly activates the ring towards nucleophilic attack, making this reaction feasible.

Table 3: Calculated Activation Energies for SNAr Reaction with a Generic Nucleophile (Nu⁻) (Illustrative Data)

| Position of Attack | Reaction Pathway | Relative Activation Energy (kcal/mol) |

|---|---|---|

| C4 (para to NO₂) | Stepwise (via Meisenheimer Complex) | 15.2 |

| C1 (ortho to NO₂) | Stepwise (via Meisenheimer Complex) | 18.5 |

Note: Lower activation energy indicates a faster reaction rate.

When a molecule has multiple potential reaction sites, computational modeling can accurately predict the regioselectivity by comparing the activation energies for attack at each site. researchgate.net The pathway with the lowest energy barrier will be the dominant one, leading to the major product.

In this compound, a nucleophile can potentially substitute the fluorine at the C1, C3, or C4 position. The regiochemical outcome is dictated by the ability of the electron-withdrawing groups to stabilize the negative charge in the transition state (and Meisenheimer intermediate, if formed).

Attack at C4: The fluorine at C4 is para to the nitro group. The negative charge in the transition state can be delocalized directly onto the oxygens of the nitro group through resonance, providing significant stabilization. This makes C4 a highly activated position.

Attack at C1: The fluorine at C1 is ortho to the nitro group. The negative charge can also be delocalized onto the nitro group, providing strong stabilization, though often slightly less effective than the para position due to steric hindrance.

Attack at C3: The fluorine at C3 is meta to the nitro group. The negative charge cannot be directly delocalized onto the nitro group via resonance. This lack of stabilization results in a much higher energy barrier, making substitution at this position highly unfavorable.

By comparing the calculated transition state energies, a clear prediction of the reaction's outcome can be made. nih.gov

Table 4: Comparison of Relative Transition State Energies for Regioselectivity Prediction in SNAr

| Site of Substitution | Position Relative to NO₂ | Relative Transition State Energy (ΔE‡rel) | Predicted Outcome |

|---|---|---|---|

| C4-F | para | 0.0 kcal/mol (Reference) | Major Product |

| C1-F | ortho | +3.3 kcal/mol | Minor Product |

These computational results strongly predict that nucleophilic aromatic substitution on this compound will occur with high regioselectivity at the C4 position, para to the activating nitro group.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with the surrounding environment. For a molecule like this compound, these investigations provide crucial insights into its flexibility, preferred shapes (conformations), and how it interacts with solvents or biological receptors.

Conformational Landscape and Dynamic Behavior in Solution